molecular formula C13H21NO4 B112922 Boc-(S)-alpha-allyl-proline CAS No. 706806-59-9

Boc-(S)-alpha-allyl-proline

Cat. No.: B112922
CAS No.: 706806-59-9
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-CYBMUJFWSA-N
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Description

Boc-(S)-alpha-allyl-proline (CAS 706806-59-9) is a high-value, enantiopure proline derivative designed for advanced research applications. This compound serves as a critical building block in organic and medicinal chemistry, prized for the conformational restraint imposed by its pyrrolidine ring and the versatile reactivity of its allyl side chain. Its primary research value lies in the stereoselective synthesis of quaternary proline analogues, which are powerful tools for modulating the conformational freedom and biological activity of peptides. By incorporating this constrained amino acid into peptide sequences, researchers can stabilize specific secondary structures like β-turns, thereby enhancing metabolic stability and improving receptor selectivity for therapeutic lead compounds. This compound is widely utilized in peptide synthesis, particularly in the creation of cyclic peptides and as a precursor for type II and type VI β-turn mimetics. Its applications extend to drug development programs targeting neurological disorders and the synthesis of complex natural products like (-)-Stephacidin A. The allyl group offers a handle for further functionalization through reactions such as cross-metathesis, making it a versatile intermediate for constructing diverse molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The product is offered with a purity of ≥98% (NMR) and is provided as an off-white to white powder. It should be stored at 0-8°C for near-term stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428036
Record name Boc-(S)-alpha-allyl-proline
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-59-9
Record name 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate
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Record name Boc-(S)-alpha-allyl-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-alpha -allyl-Pro-OH
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Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : A glycine-derived imine (e.g., 7 ) reacts with 3-bromo-2-(bromomethyl)-1-propene (10 ) under phase-transfer conditions.

  • Catalytic Cycle : The chinchonidine catalyst (9 ) facilitates enantioselective alkylation at the alpha position, forming intermediate 11 .

  • In Situ Cyclization : The intermediate spontaneously cyclizes to yield (S)-4-methyleneproline ester (12 ) at room temperature.

  • Boc Protection : The free amine is protected using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF), yielding Boc-(S)-4-methyleneproline (5 ) with >99% enantiomeric excess (ee).

Key Parameters

  • Catalyst Loading : 10 mol% chinchonidine-derived catalyst.

  • Yield : 40–49% over three steps (alkylation, cyclization, protection).

  • Temperature : Room temperature for cyclization; 0°C for Boc protection.

This method’s enantioselectivity stems from the catalyst’s ability to stabilize transition states through non-covalent interactions, a feature validated by HPLC analysis of intermediates.

A conventional approach involves direct acylation of (S)-alpha-allyl-proline with (Boc)₂O under alkaline conditions. This method, referenced in a 1999 study by Ikeda et al., prioritizes simplicity over stereocontrol.

Procedure

  • Base Activation : (S)-alpha-allyl-proline is dissolved in 1,4-dioxane and treated with aqueous sodium hydroxide (pH ≥ 12).

  • Acylation : (Boc)₂O is added in batches at 20°C over 24 hours.

  • Workup : The reaction mixture is acidified to pH 1–3, extracted with ethyl acetate, and crystallized to isolate this compound.

Industrial-Scale Preparation via Aqueous Alkaline Conditions

A patent by CN104326960A outlines a scalable method for Boc-protected prolines, adaptable to this compound synthesis.

Optimized Protocol

  • Alkaline Dissolution : L-proline is dissolved in aqueous NaOH (pH ≥ 12).

  • Controlled Acylation : (Boc)₂O is added incrementally to minimize side reactions.

  • Purification : Impurities are removed via solvent extraction (e.g., sherwood oil), followed by acidification and crystallization.

Advantages

  • Yield : >90% for Boc-L-proline, suggesting potential for analogous derivatives.

  • Safety : Avoids hazardous reagents like Boc-N₃ or Boc-Cl.

Comparative Analysis of Synthesis Methods

ParameterPhase-Transfer CatalysisTraditional AcylationIndustrial Aqueous
Enantioselectivity >99% eeDependent on substrateNot applicable
Yield 40–49%Moderate>90%
Catalyst Chinchonidine-derivedNoneNone
Reaction Time 24–48 hours24 hours12–24 hours
Scalability ModerateLimitedHigh

Critical Parameters Influencing Reaction Outcomes

Steric and Electronic Effects

  • The allyl group’s electron-withdrawing nature slows acylation kinetics, necessitating excess (Boc)₂O in traditional methods.

  • Polar solvents (e.g., 1,4-dioxane) enhance Boc group transfer efficiency by stabilizing tetrahedral intermediates.

Temperature Control

  • Low temperatures (0–20°C) mitigate racemization during Boc protection .

Chemical Reactions Analysis

Types of Reactions: Boc-(S)-alpha-allyl-proline undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

    Oxidation Products: Epoxides, aldehydes.

    Reduction Products: Saturated derivatives.

    Substitution Products: Free amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

Boc-(S)-alpha-allyl-proline is characterized by its tert-butyloxycarbonyl (Boc) protecting group attached to the alpha position of proline. Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol. The unique allylic side chain enhances its reactivity, making it a valuable building block in organic synthesis.

Applications in Organic Synthesis

  • Peptide Synthesis : this compound serves as a crucial component in the synthesis of peptides. Its structure allows for specific chemical transformations, facilitating the creation of complex peptide sequences with desired biological activities.
  • Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis strategies, particularly in the formation of C–N and C–O bonds. Proline-catalyzed reactions employing this compound have demonstrated high enantioselectivity, making it suitable for synthesizing bioactive molecules .
  • Total Synthesis of Natural Products : this compound has been instrumental in the total synthesis of various alkaloids and other biologically active compounds. Its unique structural features enable the construction of complex frameworks that are challenging to achieve with other amino acids .

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Boc-ProlineProline with Boc protectionStandard amino acid; lacks allylic functionality
Boc-(S)-4-methylprolineMethyl substitution on the 4-positionDifferent substitution pattern affecting reactivity
Boc-(R)-alpha-amino acidGeneral amino acid structureLacks the allylic group; broader applications
Boc-(S)-beta-alanineBeta position amino acidDifferent position of amino group affects properties

The table illustrates how this compound stands out due to its unique allylic substitution, which provides distinct reactivity patterns not found in other proline derivatives.

Case Studies

  • Proline-Catalyzed Reactions : Research has demonstrated that this compound can catalyze asymmetric α-amination reactions effectively. In one study, it was shown to facilitate the total synthesis of complex alkaloids while maintaining high levels of stereoselectivity .
  • Development of Bioactive Molecules : The compound has been used as a scaffold for developing novel bioactive molecules, particularly in neuropharmacology. Its incorporation into peptide structures has resulted in compounds with potential therapeutic effects against neurological disorders such as Alzheimer’s and Parkinson’s diseases .
  • Stereochemical Studies : Studies utilizing this compound have provided insights into the stereochemical outcomes during alkylation reactions. These studies revealed that the diastereoselectivity is influenced by both the protecting group and the type of electrophile used, leading to innovative methodologies for synthesizing chiral compounds .

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-allyl-proline involves its ability to participate in various chemical reactions due to the presence of the Boc and allyl groups. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The allyl group can undergo various transformations, enabling the synthesis of diverse derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and allyl groups, which modulate its interactions with other molecules.

Comparison with Similar Compounds

Boc-(S)-alpha-allyl-proline vs. (S)-alpha-Allyl-proline Hydrochloride

Property This compound (S)-alpha-Allyl-proline Hydrochloride
Molecular Formula C₁₃H₂₁NO₄ C₈H₁₃NO₂·HCl
Molecular Weight 255.31 g/mol 191.66 g/mol
Purity >95% ≥98.0% (TLC)
Functional Groups Boc-protected amine, allyl Free amine (hydrochloride salt), allyl
Key Applications Peptide synthesis, chiral catalysis Intermediate for deprotection or salt formation
Stereochemistry (S)-configuration at alpha carbon (S)-configuration at alpha carbon
Supplier Availability Custom synthesis () Commercially available ()

Key Differences :

  • The Boc group in this compound prevents unwanted side reactions during peptide elongation, whereas the hydrochloride form is more reactive and serves as an intermediate for further modifications .
  • The hydrochloride derivative has a lower molecular weight and higher purity (≥98% vs. >95%), likely due to easier crystallization .

Comparison with (R)-Isomers

Property This compound (R)-alpha-Allyl-proline Hydrochloride
CAS Number Not explicitly provided 177206-69-8
Molecular Formula C₁₃H₂₁NO₄ C₈H₁₃NO₂·HCl
Stereochemistry (S)-configuration (R)-configuration
Purity >95% 95%
Applications Chiral building block Similar applications but enantioselectivity-dependent

Key Insight :

  • The (R)-isomer (SS-2377) has a lower purity (95%) compared to the (S)-isomer hydrochloride (≥98%) , suggesting differences in synthetic or purification challenges.
  • Enantiomers exhibit divergent biological activities and chiral recognition in catalysis .

Comparison with Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)proline

Property This compound Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)proline
Molecular Formula C₁₃H₂₁NO₄ C₁₅H₂₀BrNO₄S
Molecular Weight 255.31 g/mol 390.29 g/mol
Substituent Allyl 5-bromo-thiophenylmethyl
Reactivity Allyl group enables metathesis Bromine enables cross-coupling reactions
Applications Flexible functionalization Electronics, photovoltaics (due to thiophene)

Key Differences :

  • The bromine and thiophene groups in the latter compound increase steric bulk and electronic complexity, making it suitable for materials science applications .
  • Allyl-substituted proline offers simpler functionalization pathways compared to brominated analogs .

Comparison with N-Boc-D-β-proline

Property This compound N-Boc-D-β-proline (to-pro-3)
Molecular Formula C₁₃H₂₁NO₄ C₁₀H₁₇NO₄
Substituent Position Alpha-allyl Beta-carboxylic acid
Stereochemistry (S)-configuration D-configuration (β-proline)
Applications Asymmetric synthesis Conformational studies, β-peptide design

Key Insight :

  • Beta-proline derivatives (e.g., to-pro-3) exhibit distinct ring puckering, altering backbone torsion angles in peptides compared to alpha-substituted prolines .

Biological Activity

Boc-(S)-alpha-allyl-proline is a proline derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This compound serves as a versatile scaffold for the development of bioactive molecules, particularly in the synthesis of peptides and other complex organic compounds. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Structural Characteristics

This compound features an allylic substitution at the alpha position of the proline ring, which distinguishes it from other proline derivatives. This unique structural feature allows for distinct reactivity patterns, making it a valuable building block in synthetic chemistry.

Compound Name Structure Features Unique Aspects
Boc-ProlineProline with Boc protectionStandard amino acid; lacks allylic functionality
Boc-(S)-4-methylprolineMethyl substitution on the 4-positionDifferent substitution pattern affecting reactivity
Boc-(R)-alpha-amino acidGeneral amino acid structureLacks the allylic group; broader applications
Boc-(S)-beta-alanineBeta position amino acidDifferent position of amino group affects properties
This compound Allylic substitution on prolineDistinct reactivity patterns not found in other derivatives

While this compound does not exhibit a specific mechanism of action on its own, it acts as a scaffold for developing various bioactive molecules. The biological activity of compounds derived from this compound can vary widely depending on their specific sequences and side chain modifications. Research indicates that proline analogs play significant roles in modulating biological processes, particularly in cancer metabolism and neuroprotection.

Case Studies

  • Cancer Metabolism
    • A study highlighted the role of proline metabolism in cancer progression, where enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1) are implicated in tumor growth. Inhibition of these enzymes using proline analogs has shown promise in reducing cell proliferation in various cancer types, including breast and kidney cancers .
  • Neuroprotective Effects
    • Research has demonstrated that proline derivatives can influence neurological conditions. For instance, compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation .
  • Synthetic Applications
    • The compound has been utilized in asymmetric synthesis processes, where it serves as a chiral building block for creating complex molecules with high enantioselectivity. This application is particularly relevant in drug development, where the chirality of compounds can significantly affect their biological activity .

Research Findings

Recent studies have focused on the synthesis and application of this compound in various contexts:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions that include protection-deprotection strategies to maintain the integrity of the proline structure while introducing functional groups.
  • Biological Screening : In vitro assays have been conducted to evaluate the efficacy of derivatives of this compound against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(S)-alpha-allyl-proline, and how can purity be validated?

  • Methodological Guidance :

  • Use solid-phase peptide synthesis (SPPS) or solution-phase methods with Boc protection for the amine group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Validate purity using 1H^1H-NMR (e.g., absence of allyl group side products) and reverse-phase HPLC (≥95% purity threshold). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) confirms stereochemistry .
  • Table 1 : Common Characterization Techniques
TechniquePurposeKey Metrics
1H^1H-NMRConfirm structureChemical shifts (δ 5.2–5.8 ppm for allyl protons)
HPLCPurity assessmentRetention time matching, peak integration
SCXRDStereochemical validationCrystallographic R-factor (<0.05)

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Guidance :

  • Document reaction conditions (temperature, solvent, catalyst) meticulously. For example, use anhydrous dichloromethane (DCM) for Boc protection to avoid hydrolysis.
  • Adhere to reporting standards in journals like the Beilstein Journal of Organic Chemistry: include experimental details (e.g., equivalents of reagents, reaction time) in the main text or supplementary information .
  • Replicate protocols across multiple batches and validate using independent techniques (e.g., NMR and mass spectrometry) .

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